4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane chemical properties
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane chemical properties
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane: Properties, Reactivity, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane, commonly known as 3-thiopheneboronic acid pinacol ester, is a heterocyclic organoboron compound that has become an indispensable tool for synthetic chemists. As a stable, easy-to-handle precursor to the corresponding boronic acid, it serves as a critical building block in the construction of complex molecular architectures. Its primary utility is realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The incorporation of the thiophene moiety is of particular significance, as this sulfur-containing heterocycle is a privileged structure found in a vast array of pharmaceuticals, agrochemicals, and advanced materials for organic electronics.[2][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers and professionals in drug discovery and materials science.
Core Chemical and Physical Properties
The efficacy and utility of a chemical reagent are fundamentally dictated by its physical and chemical properties. The pinacol ester of 3-thiopheneboronic acid offers a strategic advantage over its free boronic acid counterpart, primarily through enhanced stability.
Structure and Nomenclature
The compound consists of a thiophene ring connected at the 3-position to the boron atom of a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups (the pinacol group). This structural arrangement is key to its stability and reactivity profile.
| Identifier | Value |
| IUPAC Name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane |
| Common Synonyms | 3-Thiopheneboronic Acid Pinacol Ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene |
| CAS Number | 302348-46-5 |
| Molecular Formula | C₁₀H₁₅BO₂S |
| Molecular Weight | 210.11 g/mol |
Stability, Handling, and Storage
Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxine anhydrides and are susceptible to protodeboronation.[5] The conversion to a pinacol ester sterically protects the boron atom, mitigating these degradation pathways and rendering the compound more robust.[6][7] While pinacol esters like this one offer significantly enhanced stability, they are not entirely inert and can be prone to slow hydrolysis in the presence of water.[6][8]
Key Handling and Storage Considerations:
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Hydrolytic Stability: While more stable than the free acid, prolonged exposure to moisture can lead to hydrolysis back to the boronic acid.[8][9]
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Storage: For long-term stability, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.
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Purification: Unlike many free boronic acids which can be difficult to purify via silica gel chromatography, pinacol esters are generally more amenable to this technique, though rapid purification is often recommended to minimize on-column hydrolysis.[5][10]
Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling
The primary application of 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling enables the formation of a C-C bond between the thiophene ring and a variety of organic electrophiles, typically aryl, heteroaryl, or vinyl halides or triflates.[1][11]
The reaction proceeds through a well-established catalytic cycle involving three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) complex.
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Transmetalation: A base activates the boronic ester, facilitating the transfer of the thienyl group from boron to the palladium center, displacing the halide. This is often the rate-determining step.
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Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3-Phenylthiophene
This section provides a validated, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The causality behind each experimental choice is explained to provide field-proven insight.
Workflow Diagram
Step-by-Step Methodology
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Reaction Setup:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane (1.2 equiv.), iodobenzene (1.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Rationale: Using a slight excess of the boronic ester ensures complete consumption of the more expensive aryl halide. Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.
-
-
Addition of Base and Solvents:
-
Add potassium carbonate (K₂CO₃) (2.5 equiv.) to the flask.
-
Rationale: The base is crucial for the formation of a boronate complex [R-B(OR)₃]⁻, which is necessary for the transmetalation step to proceed efficiently.
-
Degas a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Rationale: Degassing removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The multiphasic solvent system helps to dissolve both the organic substrates and the inorganic base.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-90 °C) under a positive pressure of nitrogen or argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (iodobenzene) is consumed (typically 2-12 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or diethyl ether.
-
Rationale: This separates the desired organic product from the inorganic salts and water-soluble byproducts.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography removes residual catalyst, unreacted starting materials, and any side products to yield the pure 3-phenylthiophene.
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Applications in Drug Discovery and Materials Science
The thiophene nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties like solubility and metabolism. 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane provides a direct and efficient route to introduce the 3-thienyl scaffold into potential drug candidates. Boron-containing compounds themselves, particularly boronic acids and their derivatives, have gained significant traction in drug discovery, exemplified by the proteasome inhibitor bortezomib.[12][13]
In materials science, thiophene-based conjugated polymers are vital for the development of organic electronics.[11] The Suzuki-Miyaura coupling, utilizing monomers like the title compound, is a key polymerization method for creating well-defined polythiophenes and oligothiophenes used in:
-
Organic Photovoltaics (OPVs)
-
Organic Field-Effect Transistors (OFETs)
Conclusion
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is a robust and versatile reagent that has secured a permanent place in the synthetic chemist's toolbox. Its enhanced stability compared to the free boronic acid, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it an ideal building block for accessing complex molecules. For researchers in drug discovery and materials science, this compound provides a reliable and efficient method for incorporating the valuable 3-thienyl moiety, paving the way for the development of novel therapeutics and advanced functional materials.
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